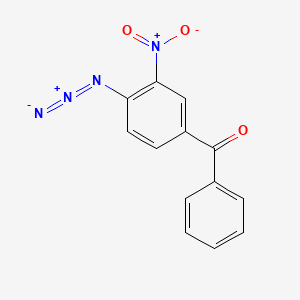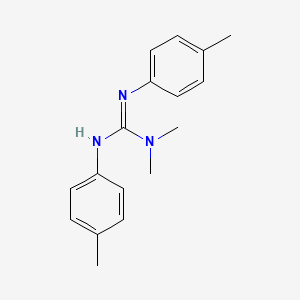
N,N-Dimethyl-N',N''-bis(4-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is a guanidine derivative characterized by its unique structure, which includes two 4-methylphenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of amines with carbodiimides. This method typically requires the use of thioureas in conjunction with thiophilic metal salts or other activating agents . Another method involves the use of S-methylisothioureas as guanylating agents .
Industrial Production Methods
Industrial production of guanidines often involves the use of cyanamides and catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thioureas, carbodiimides, and cyanamides . The reactions often require the presence of catalysts such as scandium (III) triflate or ytterbium triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with carbodiimides typically yields N,N’,N’'-trisubstituted guanidines .
Applications De Recherche Scientifique
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine involves its ability to form hydrogen bonds and interact with various molecular targets. The guanidine functionality allows it to bind to enzymes and receptors, thereby modulating their activity . The high basicity of guanidines also contributes to their ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine core.
S-methylisothioureas: These compounds are used as guanylating agents and have similar reactivity.
Uniqueness
1,1-Dimethyl-2,3-bis(4-methylphenyl)guanidine is unique due to its specific structure, which includes two 4-methylphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
112463-60-2 |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-bis(4-methylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-13-5-9-15(10-6-13)18-17(20(3)4)19-16-11-7-14(2)8-12-16/h5-12H,1-4H3,(H,18,19) |
Clé InChI |
XVORLMQBSKYWIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


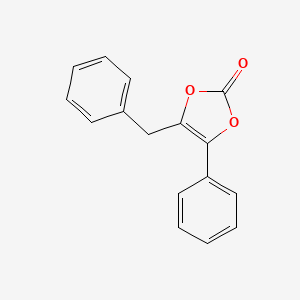
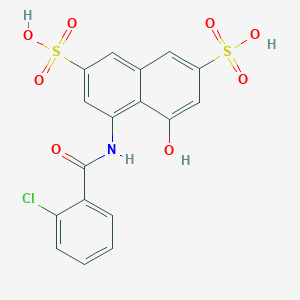


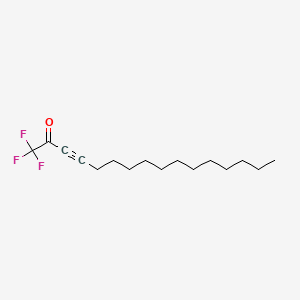
![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)

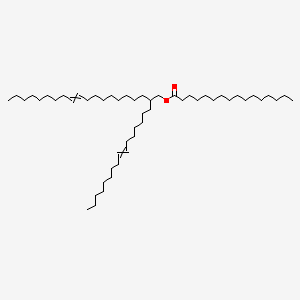
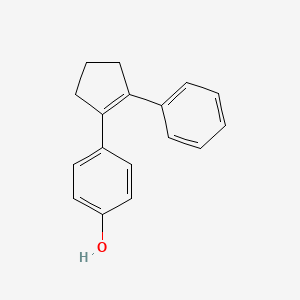

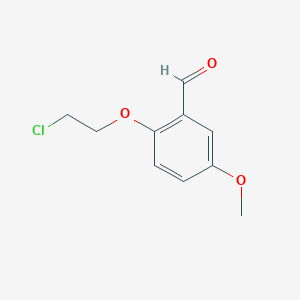

![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
